molecular formula C19H16N6O4 B2414529 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034504-04-4

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No. B2414529
CAS RN: 2034504-04-4
M. Wt: 392.375
InChI Key: LFWBABLADFFMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H16N6O4 and its molecular weight is 392.375. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids pyrimidin-2-ylamides, aimed for subsequent microbiological investigation, showcased the bromination of these compounds at the pyrimidine ring and presented their antitubercular activity (Ukrainets, A. A. Tkach, L. A. Grinevich, A. Turov, & O. Bevz, 2009).
  • Another study on the synthesis and antibacterial activity of pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles revealed the preparation of compounds through condensation, which were screened for their antibacterial activity, demonstrating the chemical versatility and potential biomedical applications of such molecules (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).

Molecular Docking and Pharmacological Properties

  • The molecular docking study of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate provided insights into its stability, molecular electrostatic potential, nonlinear optical properties, and potential inhibitory activity against pyrrole inhibitor, suggesting the compound's relevance in medicinal chemistry (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).

Antimicrobial and Antitubercular Activities

  • Synthesis and antimicrobial activity studies on pyrimidinone and oxazinone derivatives fused with thiophene rings, using 2-chloro-6-ethoxy-4-acetylpyridine as starting material, highlighted their good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Analgesic and Anti-inflammatory Activities

  • A study on the design and synthesis of quinazolinyl acetamides for their analgesic and anti-inflammatory activities revealed that certain compounds exhibited potent activities, suggesting their potential for further research as pain and inflammation management agents (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

The compound acts as an inhibitor of PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . By inhibiting PARP-1, the compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA repair pathway . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . The inhibition of PARP-1 by the compound disrupts these repair processes, leading to genomic instability and cell death .

Pharmacokinetics

It is mentioned that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The compound shows promising activity where it emerged as a potent PARP-1 inhibitor . It also exhibits high cytotoxicity against MCF-7 and HCT116 human cancer cell lines . The inhibition of PARP-1 leads to genomic dysfunction and cell death .

properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O4/c26-15(10-24-11-22-14-6-2-1-4-12(14)17(24)27)20-8-9-25-18(28)13-5-3-7-21-16(13)23-19(25)29/h1-7,11H,8-10H2,(H,20,26)(H,21,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWBABLADFFMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

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